1-(3-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)-4-oxopyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-2-1-3-8(6-7)14-5-4-9(15)10(13-14)11(16)17/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNZTXSDJDVUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC(=O)C(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001164285 | |
| Record name | 3-Pyridazinecarboxylic acid, 1-(3-fluorophenyl)-1,4-dihydro-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001164285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291486-99-1 | |
| Record name | 3-Pyridazinecarboxylic acid, 1-(3-fluorophenyl)-1,4-dihydro-4-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridazinecarboxylic acid, 1-(3-fluorophenyl)-1,4-dihydro-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001164285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis and Cyclization
A key synthetic route starts from 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, which can be obtained from o-nitroaniline derivatives. This aldehyde is then reacted with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in ethanol with sodium acetate as a base catalyst. The mixture is refluxed at 100 °C for 2 hours, leading to the formation of the dihydropyridazine derivative via a condensation and cyclization process. The product precipitates upon cooling and is isolated by filtration and recrystallization from ethanol, yielding up to 96.3% of the compound as red crystals.
Esterification and Derivatization
The carboxylic acid moiety of the dihydropyridazine ring can be esterified or converted to amide derivatives using coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in anhydrous solvents like DMF under nitrogen atmosphere. For example, 5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid was reacted with amines or other nucleophiles in the presence of HATU and bases such as diisopropylethylamine (DIPEA) or cesium carbonate to form amide derivatives with yields ranging from 20% to 40%, depending on reaction conditions and purification methods.
Halide and Alkylation Reactions
The acid can be transformed into acid chlorides using thionyl chloride at 0–70 °C, facilitating further functionalization. Alkylation reactions have also been performed by deprotonation with sodium hydride followed by reaction with alkyl halides such as benzyl bromide, yielding benzyl esters or related derivatives. These steps are typically carried out in DMF under ice cooling followed by room temperature stirring for extended periods (up to two days), with subsequent workup involving aqueous base and acid washes.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation and cyclization | 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, sodium acetate, reflux in ethanol at 100 °C for 2 h | 96.3 | High yield, product isolated by filtration and recrystallization |
| Amide coupling | HATU, DIPEA, DMF, room temperature, 3 h | 20–40 | Formation of amide derivatives; purification by silica gel chromatography |
| Acid chloride formation | Thionyl chloride, methanol, 0–70 °C, overnight | ~76 | Conversion to acid chloride intermediate |
| Alkylation | Sodium hydride, benzyl bromide, DMF, 0 °C to room temp, 2 days | ~80 | Benzyl ester formation, requires careful temperature control |
Alternative Synthetic Routes and Optimization
Other synthetic methodologies reported for related 4-oxo-1,4-dihydropyridine-3-carboxylic acid derivatives include the use of dimethyl oxalate and aminoacetaldehyde dimethyl acetal under lithium hydride catalysis, followed by hydrolysis and acidification steps. These methods often require precise temperature control (from -25 °C to 40 °C) and extended reaction times (up to 14 hours) to achieve good yields of the dihydropyridine carboxylic acid core.
Optimization studies have shown that reaction temperature, solvent choice, and reagent stoichiometry significantly influence yields and purity. For example, refluxing in ethanol or xylene with molecular sieves improves cyclization efficiency, while the use of coupling agents like HATU facilitates amide bond formation with minimal side reactions.
Summary of Key Findings
The preparation of this compound relies on condensation of fluorophenyl-substituted aldehydes with pyrazolone derivatives under reflux conditions in ethanol, yielding the dihydropyridazine ring system efficiently.
Subsequent functionalization of the carboxylic acid group via esterification, amide coupling, or conversion to acid chlorides is achieved using standard peptide coupling reagents (HATU) or thionyl chloride, with yields varying between 20% and 80% depending on the step.
Alkylation reactions on the dihydropyridazine scaffold are feasible using sodium hydride and alkyl halides in DMF, allowing for further diversification of the molecule.
Alternative synthetic routes employing dimethyl oxalate and aminoacetaldehyde derivatives under lithium hydride catalysis provide a complementary approach to the core dihydropyridine-3-carboxylic acid scaffold, emphasizing the importance of temperature control and reaction time.
This comprehensive overview of preparation methods for this compound integrates diverse synthetic strategies, reaction conditions, and yields, providing a robust foundation for further research and development of this compound and its derivatives.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various chemical syntheses.
Scientific Research Applications
Medicinal Chemistry
1-(3-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promise in targeting specific enzymes and receptors involved in various diseases.
Case Study: Met Kinase Inhibitors
A study highlighted the efficacy of substituted pyridazine derivatives as Met kinase inhibitors. Compounds with structural similarities to this compound demonstrated significant potency against Met-dependent gastric carcinoma models, leading to tumor stasis in xenograft studies . This suggests that the compound could be a lead structure for developing new cancer therapies.
Research has indicated that derivatives of this compound exhibit various biological activities, including anti-inflammatory and anticancer properties. The incorporation of the fluorine atom enhances the lipophilicity of the molecule, potentially improving its interaction with biological targets.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Anti-cancer | |
| Compound B | Anti-inflammatory | |
| Compound C | Met kinase inhibition |
Synthetic Applications
The synthesis of this compound involves several chemical reactions that can be optimized for efficiency and yield. The methodologies developed for synthesizing this compound can also be applied to create other derivatives with enhanced properties.
Synthetic Pathway Overview
The synthetic route typically involves:
- Formation of the dihydropyridazine core.
- Introduction of the carboxylic acid functional group.
- Fluorination at the phenyl ring.
Pharmaceutical Development
Given its promising biological activities, this compound is being explored for its potential use in pharmaceuticals. The ability to modify its structure allows researchers to tailor its properties for specific therapeutic applications.
Table 2: Potential Applications in Drug Development
| Application Area | Description |
|---|---|
| Oncology | Development of targeted cancer therapies |
| Inflammation | Anti-inflammatory drug formulations |
| Enzyme inhibition | Met kinase inhibitors for metabolic disorders |
Mechanism of Action
The mechanism by which 1-(3-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact mechanism may vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations:
- Substituent Position and Coordination Chemistry : The 4-carboxyphenyl derivative (C₁₂H₈N₂O₅) forms coordination polymers with transition metals (e.g., Mn(II), Co(II)) via bridging carboxylate groups, enabling applications in sensing and catalysis . In contrast, the 3-fluorophenyl analogue’s coordination behavior is less documented, though its fluorine atom may influence ligand-metal interactions through steric or electronic effects.
- Biological Activity : The 3-methylphenyl derivative exhibits antibacterial activity against gram-positive and gram-negative bacteria, with MIC values approaching those of ciprofloxacin . Fluorine substituents (e.g., 3-fluoro, 3,4-difluoro) may enhance bioavailability or target binding but require further pharmacological validation.
- Crystallographic Features: The 4-carboxyphenyl derivative exhibits near-coplanar dihedral angles (0–29.8°) between the pyridazine and benzene rings, promoting π-π stacking and delocalized electron systems critical for fluorescence .
Physicochemical and Electronic Properties
- Electron Delocalization : In the 4-carboxyphenyl derivative, the N–N bond length (1.3396 Å) lies between single (1.45 Å) and double (1.25 Å) bonds, indicating partial π-electron delocalization across the pyridazine ring . Fluorine’s electron-withdrawing nature in the 3-fluorophenyl variant may further polarize the ring system, altering solubility and reactivity.
- Solubility and Stability : Carboxylate groups enhance water solubility and metal-binding capacity, as seen in the 4-carboxyphenyl compound’s use in aqueous coordination polymer synthesis . The 3-fluorophenyl derivative’s lipophilicity may favor membrane permeability in biological contexts.
Biological Activity
1-(3-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid (CAS No. 1291486-99-1) is a compound of significant interest due to its unique chemical structure and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
- Molecular Formula : C11H7FN2O3
- Molecular Weight : 234.18 g/mol
- Structure : The compound features a pyridazine ring with a carboxylic acid group and a fluorophenyl substituent, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the fluorine atom on the phenyl ring enhances its binding affinity to various receptors, potentially influencing several signaling pathways involved in cell growth and apoptosis.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung carcinoma), HepG2 (liver carcinoma), and SGC-7901 (gastric carcinoma).
- IC50 Values : The compound demonstrated varying IC50 values across different cell lines, indicating its potential as an anticancer agent. For example, preliminary data suggest an IC50 of approximately 4.8 µM against A549 cells, showing significant growth inhibition through mechanisms involving cell cycle arrest at the mitotic phase .
In Vivo Studies
In vivo experiments have further supported the anticancer potential of this compound. In mouse models inoculated with A549 cells, treatment with this compound resulted in a marked reduction in tumor growth, corroborating its efficacy observed in vitro .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | IC50 (µM) | Notable Activity |
|---|---|---|---|
| 1-(2-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid | Structure | TBD | TBD |
| 1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid | Structure | TBD | TBD |
| 1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid | Structure | TBD | TBD |
The positional variation of the halogen substituent significantly affects the biological properties and reactivity of these compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives of dihydropyridazine compounds. For instance:
- Study on Derivatives : Research indicates that modifications to the dihydropyridazine structure can enhance cytotoxicity against specific cancer types. For example, compounds derived from similar scaffolds showed improved inhibition rates compared to standard chemotherapeutics like 5-FU .
- Mechanistic Insights : Investigations into the cellular mechanisms revealed that these compounds often induce apoptosis through mitochondrial pathways and can modulate key regulatory proteins such as p21(Cip1/Waf1), which plays a critical role in cell cycle regulation .
Q & A
Basic: What are the optimized synthetic routes for preparing 1-(3-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions, including substitution and hydrolysis. For structurally analogous compounds (e.g., naphthyridine derivatives), a two-step protocol is employed:
Substitution : Reacting a halogenated precursor with a fluorophenyl group under mild conditions (e.g., 60–80°C, 6–8 hours) to introduce the aryl moiety.
Hydrolysis : Using aqueous NaOH or HCl to convert ester intermediates to carboxylic acids. Optimization focuses on reducing reaction time (<12 hours) and minimizing by-products via pH control (pH 6–8) .
Key Metrics : Yields >80% and HPLC purity >99% are achievable with careful stoichiometric balancing .
Basic: How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm substituent positions (e.g., fluorine integration at δ 7.2–7.8 ppm for aromatic protons; carbonyl signals at δ 165–170 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 279.1 for related dihydropyridazines) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% area under the curve) .
Advanced: How can crystallographic data resolve molecular interactions in derivatives of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions critical for drug design. For example:
- Hydrogen Bonding : Carboxylic acid groups form O–H···O bonds (2.6–2.8 Å) with adjacent molecules .
- Packing Analysis : Triclinic crystal systems (space group P1) show π-π stacking (3.4–3.6 Å) between fluorophenyl rings, influencing solubility and stability .
Experimental Design : Grow crystals via slow evaporation in methanol/water (1:1) and collect data at 100 K .
Advanced: How do researchers address contradictions in biological activity data for fluorinated dihydropyridazines?
Methodological Answer:
Discrepancies in antimicrobial or cytotoxic activity often arise from:
- Structural Variations : Minor substituent changes (e.g., replacing chlorine with fluorine) alter binding to DNA gyrase .
- Assay Conditions : Standardize MIC testing using Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) under consistent inoculum sizes (5 × 10^5 CFU/mL) .
Resolution : Perform dose-response curves (IC50) and compare with positive controls (e.g., ciprofloxacin) to validate potency .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine powders.
- First Aid : For skin contact, wash with soap/water immediately. If ingested, rinse mouth and seek medical attention (provide SDS with CAS 1442437-21-9 for reference) .
Advanced: How can structure-activity relationship (SAR) studies improve pharmacological properties?
Methodological Answer:
SAR strategies for fluorinated dihydropyridazines include:
- Fluorine Positioning : 3-Fluorophenyl derivatives enhance metabolic stability compared to para-substituted analogs .
- Carboxylic Acid Bioisosteres : Replace the -COOH group with tetrazole or acyl sulfonamide to improve membrane permeability .
Validation : Use logP measurements (e.g., shake-flask method) and MDCK cell assays for permeability screening .
Basic: What solvents and conditions are optimal for recrystallization?
Methodological Answer:
- Solvent Pair : Ethanol/water (7:3 v/v) at 50°C achieves high-purity crystals.
- Cooling Rate : Gradual cooling (1–2°C/min) minimizes amorphous by-products.
Validation : Monitor via polarized light microscopy for crystal uniformity .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states and activation energies for fluorine displacement .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
